molecular formula C48H20 B1507149 pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene CAS No. 362051-19-2

pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene

Cat. No.: B1507149
CAS No.: 362051-19-2
M. Wt: 596.7 g/mol
InChI Key: VKESOKPCTKLASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .

Comparison with Similar Compounds

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:

    Coronene: A simpler PAH with fewer aromatic rings.

    Benzo[a]pyrene: Known for its carcinogenic properties.

    Perylene: Another PAH with applications in organic electronics.

The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .

Properties

IUPAC Name

pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESOKPCTKLASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723974
Record name Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362051-19-2
Record name Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.